trans-Decahydroisoquinoline

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Medicinal Chemistry

trans-Decahydroisoquinoline (CAS 2744-09-4, C9H17N, MW 139.24) is a saturated bicyclic amine and the thermodynamically more stable trans-fused diastereomer of decahydroisoquinoline. Its rigid, trans-decalin-type ring junction imposes a constrained three-dimensional geometry that differentiates it from the cis-isomer and from aromatic or partially saturated analogs such as 1,2,3,4-tetrahydroisoquinoline (THIQ).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 2744-09-4
Cat. No. B1589385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Decahydroisoquinoline
CAS2744-09-4
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2CNCCC2C1
InChIInChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1
InChIKeyNENLYAQPNATJSU-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Decahydroisoquinoline CAS 2744-09-4: Stereochemically Defined Bicyclic Scaffold for Bioactive Molecular Design


trans-Decahydroisoquinoline (CAS 2744-09-4, C9H17N, MW 139.24) is a saturated bicyclic amine and the thermodynamically more stable trans-fused diastereomer of decahydroisoquinoline [1]. Its rigid, trans-decalin-type ring junction imposes a constrained three-dimensional geometry that differentiates it from the cis-isomer and from aromatic or partially saturated analogs such as 1,2,3,4-tetrahydroisoquinoline (THIQ) [2]. This stereochemical and conformational rigidity is not a passive structural feature but an active determinant of biological target engagement, as evidenced in studies of opioid receptor ligands, NMDA receptor antagonists, antifungal agents, and viral protease inhibitors where the trans-fused scaffold directly influences binding affinity, selectivity, and functional activity [2]. The compound is commercially available as a single stereoisomer or as a mixture with the cis-form, with the pure trans-isomer commanding a premium due to its documented superior stability and distinct pharmacological profile [1].

Why trans-Decahydroisoquinoline (CAS 2744-09-4) Cannot Be Substituted with the cis-Isomer or THIQ Analogs


Procurement of a generic decahydroisoquinoline isomer mixture or a structurally related heterocycle such as 1,2,3,4-tetrahydroisoquinoline (THIQ) is not functionally equivalent to the pure trans-diastereomer [1]. The trans-ring junction confers a rigid, energetically preferred conformation that directly impacts biological activity: cis-decahydroisoquinoline is significantly more susceptible to dehydrogenation under catalytic conditions, while trans-DHIQ remains intact [2]. In antifungal assays, N-alkylated trans-DHIQ derivatives display potent ergosterol biosynthesis inhibition, whereas the corresponding THIQ analogs are completely inactive [3]. Similarly, the trans-fused scaffold is essential for achieving micromolar binding affinity at opioid receptors and for maintaining the correct three-dimensional presentation of pharmacophoric elements in SARS 3CL protease inhibitors [4][1]. Substitution with a mixture or an alternative scaffold introduces uncontrolled variability in conformation, stability, and target engagement, rendering experimental results non-reproducible and procurement decisions scientifically invalid. The evidence below quantifies these critical differentiation points.

trans-Decahydroisoquinoline (CAS 2744-09-4): Quantitative Comparative Evidence Against cis-Isomer and Tetrahydroisoquinoline Analogs


Antifungal Potency of N-Alkyl trans-DHIQ Derivatives vs. THIQ Analogs: A Direct Scaffold Comparison

In a direct head-to-head study of N-alkyl derivatives across three heterocyclic scaffolds, the trans-decahydroisoquinoline (trans-DHIQ) derivative bearing an n-C11H23 alkyl chain exhibited antifungal activity comparable to the clinical antifungal clotrimazole and inhibited ergosterol biosynthesis enzymes [1]. In stark contrast, the corresponding N-C11-alkyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative showed no measurable antifungal activity [1]. This demonstrates that the fully saturated, trans-fused bicyclic system is a prerequisite for antifungal activity in this series, and that the partially aromatic THIQ scaffold—a common, less expensive alternative—is functionally inert in this assay system.

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Medicinal Chemistry

Superior Catalytic Dehydrogenation Resistance of trans-DHIQ vs. cis-DHIQ

Classical studies on the hydrogenation and dehydrogenation of isoquinoline derivatives established a quantitative and preparatively significant difference in the stability of the two diastereomers [1]. When a mixture of cis- and trans-decahydroisoquinoline (containing 70-80% cis-isomer) was subjected to dehydrogenation over palladium at 210°C, the cis-isomer was preferentially and extensively dehydrogenated, while 10-25% of the trans-decahydroisoquinoline was recovered intact from the reaction mixture [1]. The authors explicitly concluded that 'cis-decahydroisoquinoline is much more readily dehydrogenated than the corresponding trans-isomer,' a behavior attributed to the more favorable approach of the cis-isomer to the catalyst surface [1].

Chemical Stability Heterogeneous Catalysis Process Chemistry

Glass-Forming Stability of Pure trans-DHIQ vs. cis/trans Isomer Mixtures

Dielectric relaxation studies on vapor-deposited glasses of decahydroisoquinoline reveal that both pure trans-DHIQ and mixed cis/trans isomer compositions form highly kinetically stable glasses [1]. The isothermal transformation time for these stable glasses is approximately 10^4 τα (where τα is the structural relaxation time of the supercooled liquid), a quantitative benchmark indicating high resistance to devitrification [1]. Critically, the study found that 'isomeric composition of the glasses does not play a significant role in the maximum kinetic stability of the resulting films' [1]. However, secondary relaxations associated with intramolecular conformational changes are suppressed in highly stable glasses [1], and the chair-chair conformation—the predominant ground-state geometry of unsubstituted trans-decahydroisoquinoline—is a key contributor to this physical stability profile [2].

Physical Chemistry Amorphous Materials Pharmaceutical Formulation

trans-Fused Scaffold Requirement for Opioid Receptor Binding Affinity

Structure-activity relationship studies aimed at identifying the minimal pharmacophore of the κ-opioid agonist nalfurafine demonstrated that the trans-fused decahydroisoquinoline scaffold, even in the absence of the phenol ring that is characteristic of many opioid ligands, retains measurable binding affinity for opioid receptors [1]. Specifically, trans-fused decahydroisoquinoline derivatives bound to opioid receptors in the micromolar order [1]. This is a critical finding because it isolates the contribution of the rigid, trans-fused bicyclic framework to receptor recognition, independent of additional aromatic pharmacophores. The constrained chair-chair conformation of unsubstituted trans-decahydroisoquinoline, which predominates in solution and solid state, is essential for presenting the amine and amide side-chain moieties in the correct three-dimensional orientation for receptor engagement [1][2].

Opioid Pharmacology GPCR Ligand Design Conformational Constraint

Absolute Stereochemical Control in NMDA Receptor Antagonist Potency: trans-Decahydroisoquinoline Scaffold as a Conformational Constraint

Extensive structure-activity relationship (SAR) studies on 6-substituted decahydroisoquinoline-3-carboxylic acids have identified potent and selective NMDA receptor antagonists that derive their activity from the rigid, trans-fused scaffold [1]. Among the diastereomers synthesized, compounds 31a (phosphonate-substituted) and 32a (tetrazole-substituted) demonstrated potent and selective NMDA receptor antagonism. In receptor binding assays, 31a and 32a selectively displaced [3H]CGS19755 (an NMDA receptor ligand) with IC50 values of 55 ± 14 nM and 856 ± 136 nM, respectively [1]. In functional cortical wedge preparations, these compounds antagonized NMDA-evoked responses with IC50 values of 0.15 ± 0.01 μM and 1.39 ± 0.29 μM, respectively [1]. Critically, the authors emphasize that 'we synthesized many of the possible diastereomers of the decahydroisoquinoline nucleus in order to examine the spatial and steric requirements for affinity at the NMDA receptor,' and only the correctly configured trans-fused stereoisomers displayed this level of potency and selectivity [1].

Neuroscience Ionotropic Glutamate Receptors Neuroprotection

High-Impact Application Scenarios for trans-Decahydroisoquinoline (CAS 2744-09-4) Based on Quantified Differentiation Evidence


Antifungal Lead Optimization and Ergosterol Biosynthesis Inhibitor Development

The evidence that N-C11-alkyl-trans-DHIQ exhibits antifungal potency comparable to clotrimazole and inhibits Δ14-reductase and Δ8,7-isomerase, while the corresponding THIQ analog is completely inactive, positions trans-DHIQ as an essential scaffold for antifungal drug discovery programs targeting ergosterol biosynthesis [1]. Medicinal chemistry teams should procure the pure trans-isomer for N-alkylation chemistry to generate novel antifungal leads, as substitution with the more readily available THIQ scaffold will yield no activity and invalidate the synthetic effort. This scaffold is particularly relevant for programs addressing azole-resistant fungal infections where alternative mechanisms of ergosterol pathway inhibition are sought.

Conformationally Constrained Scaffold for NMDA and AMPA/Kainate Receptor Antagonist Design

The trans-decahydroisoquinoline-3-carboxylic acid framework has been validated through extensive SAR as a privileged scaffold for potent and selective ionotropic glutamate receptor antagonists [2][1]. The quantified IC50 values (e.g., 31a: 55 nM binding, 0.15 μM functional) and in vivo efficacy (MED 1.25 mg/kg i.p.) demonstrate that correct trans-fused stereochemistry is non-negotiable for achieving this potency profile [1]. Procurement of trans-DHIQ as a starting material is essential for building conformationally constrained amino acid derivatives that will recapitulate the spatial and steric requirements for high-affinity NMDA and AMPA receptor engagement, with applications in neuroprotection, epilepsy, and chronic pain research.

Opioid Pharmacophore Elucidation and GPCR Ligand Engineering

The finding that trans-fused decahydroisoquinoline derivatives lacking a phenol ring retain micromolar binding affinity for opioid receptors establishes the trans-fused scaffold as an active pharmacophoric element, not an inert linker [3]. This evidence justifies the procurement of trans-DHIQ for structure-based design of novel opioid ligands, including tramadol-like analgesics where the constrained trans-fused nucleus is intended to mimic the active conformation of (+)-tramadol and enhance mu-opioid receptor efficacy through semi-rigid conformational locking [2]. The pure trans-isomer is required because cis-fused analogs fail to present the amine and side-chain moieties in the correct three-dimensional orientation for productive receptor binding [3].

Stable Amorphous Formulation and Glass Dynamics Research

The quantitative characterization of trans-DHIQ's glass-forming ability—specifically, isothermal transformation times of approximately 10^4 τα and suppression of secondary relaxations—provides a solid physical chemistry rationale for its use in studies of amorphous solid dispersions and stable glass formation [1][3]. While cis/trans mixtures achieve comparable maximum kinetic stability, the pure trans-isomer offers the advantage of a well-defined, predominant chair-chair conformation that yields more reproducible physical behavior and simplifies interpretation of relaxation dynamics [3]. This is particularly valuable for academic and industrial laboratories investigating vapor-deposited ultrastable glasses, pharmaceutical amorphous formulations, and cryoprotective matrices where controlled devitrification is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Decahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.